molecular formula C20H21N B1214914 Cyclobenzaprine CAS No. 303-53-7

Cyclobenzaprine

カタログ番号 B1214914
CAS番号: 303-53-7
分子量: 275.4 g/mol
InChIキー: JURKNVYFZMSNLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Cyclobenzaprine is synthesized through a multi-step chemical process. One notable method involves the synthesis of 3-N,N-dimethyl-Triphenyl phospropylamine from 1,3-dibromopropane, which is then condensed with 5H-2benzo[a,d]cycloheptatriene-5-one to yield this compound. This process achieves an overall yield of about 76%, with a purity of 95% (Li Yang, 2009).

Molecular Structure Analysis

This compound's molecular structure is similar to that of tricyclic antidepressants, which explains its central nervous system effects beyond muscle relaxation. Its tricyclic dimethylpropanamine structure plays a crucial role in its mechanism of action, influencing both gamma and alpha motor neurons and leading to a reduction in muscle spasms.

Chemical Reactions and Properties

This compound undergoes various metabolic reactions in the human body, involving cytochrome P450 isoforms such as CYP1A2, CYP2D6, and CYP3A4. These reactions include N-demethylation and the formation of this compound metabolites, indicating its extensive metabolism in humans and its interaction with liver enzymes (R. Wang, L. Liu, H. Cheng, 1996).

Physical Properties Analysis

This compound's physical properties, such as solubility and stability, are essential for its formulation and therapeutic efficacy. However, specific studies detailing these physical properties are limited in the available literature. The drug's bioavailability and plasma levels suggest that its physical properties are optimized for effective absorption and action within the human body (H. Hucker, S. Stauffer, K. Albert, B. W. Lei, 1977).

Chemical Properties Analysis

The binding characteristics of this compound to human serum albumin (HSA) have been studied to understand its distribution and interaction within the body. These studies provide insights into the drug's chemical properties, such as binding affinity and the nature of its interaction with proteins, which are crucial for its pharmacological profile (Mohd Hassan Baig et al., 2019).

科学的研究の応用

1. Clinical Applications and Safety Profile Cyclobenzaprine, a tricyclic pharmacologic agent, is primarily known for its muscle relaxant properties. It acts on the central nervous system (CNS) and has shown effectiveness in the short-term management of acute neck and back pain, as well as fibromyalgia. Its safety profile is reasonable, with overdoses being less problematic compared to other tricyclic agents. However, further research is encouraged to explore its potential in other neurological and psychiatric contexts (Cimolai, 2009).

2. Pharmacokinetics in Lactating Mothers A study on this compound transfer into human milk revealed low levels of the drug in milk, suggesting minimal exposure to infants. However, due to this compound's sedative properties, regular clinical assessments are recommended to evaluate any long-term effects on the infant (Burra et al., 2019).

3. Mechanism of Action Histamine H1 Receptor Antagonism

Research has revealed that this compound acts as a potent non-competitive antagonist of histamine H1 receptors. This mechanism contributes to its sedative effects and muscle relaxant properties, suggesting that the sedative side effects experienced by patients may be due to this off-target antagonism (Singh et al., 2022).

4. Interaction with Human Serum Albumin A study focusing on this compound's binding characteristics to human serum albumin (HSA) used biophysical and in silico approaches. This research is significant from a pharmaceutical perspective as it helps understand the dynamics and features of the HSA-cyclobenzaprine complex, essential for its pharmacological behavior (Baig et al., 2019).

5. This compound Interactions with P450 Cytochromes An in silico study investigated this compound interactions with cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. This research is crucial for understanding the drug's metabolism and potential drug-drug interactions, enhancing the knowledge of its pharmacokinetics and thermodynamics (Thomaz et al., 2019).

作用機序

Target of Action

Cyclobenzaprine primarily targets the central nervous system , specifically within the locus coeruleus of the brainstem . It is a 5-HT2 receptor antagonist

Mode of Action

This compound mediates its effects centrally, via inhibition of tonic somatic motor function , likely through modulation of noradrenergic and serotonergic systems . It relieves muscle spasm through action on the central nervous system at the brain stem . It is also known to exhibit low nanomolar affinity for the cloned human H1R, as well as that expressed in both rat and mouse brain .

Biochemical Pathways

This compound is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylthis compound .

Pharmacokinetics

This compound’s pharmacokinetics can be described by a multicompartment open model . It has an average rapid elimination half-life (t (1/2)beta) of 3.1 hours and an average terminal elimination half-life (t (1/2)gamma) of 31.9 hours . The bioavailability of this compound is 33–55% , and it is majorly metabolized by CYP3A4 and CYP1A2 . The drug is excreted through the kidneys .

Result of Action

The primary result of this compound’s action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . It decreases pain in the first two weeks, peaking in the first few days . It is also known to facilitate sedative effects via off-target antagonism of central histamine H1 receptors (H1R) .

Action Environment

This compound readily crosses the blood-brain barrier and its muscle relaxant effects occur centrally . Given that it readily crosses the blood-brain barrier and its muscle relaxant effects occur centrally, off-target central antagonism of H1R by this compound facilitates the significant sedative effect of this agent seen in patients .

Safety and Hazards

Cyclobenzaprine may cause side effects such as drowsiness, dry mouth, dizziness, and nausea . It is not approved for use by anyone younger than 15 years old . It is not known whether this compound will harm an unborn baby . Older adults may be more sensitive to the effects of this medicine .

将来の方向性

Cyclobenzaprine is usually taken for up to 2 or 3 weeks . It is a fast-acting medicine and you should start to feel some muscle relaxant effects within 30 minutes to one hour . The full effect can take up to 7 days . The drowsy side effect will set in quickly, too, so be sure you are not driving or doing other hazardous activities .

特性

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURKNVYFZMSNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6202-23-9 (hydrochloride)
Record name Cyclobenzaprine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046933
Record name Cyclobenzaprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 175-180 °C at 1 atm
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Freely Soluble, 6.89e-03 g/L
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects., The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord.
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

303-53-7
Record name Cyclobenzaprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobenzaprine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobenzaprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBENZAPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O5WQQ5TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

216 - 218 °C (hydrochloride salt)
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobenzaprine
Reactant of Route 2
Cyclobenzaprine
Reactant of Route 3
Cyclobenzaprine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cyclobenzaprine
Reactant of Route 5
Cyclobenzaprine
Reactant of Route 6
Reactant of Route 6
Cyclobenzaprine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。